molecular formula C12H19N3 B1432036 3-Methyl-5-(4-methylpiperazin-1-yl)aniline CAS No. 1283736-97-9

3-Methyl-5-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1432036
CAS No.: 1283736-97-9
M. Wt: 205.3 g/mol
InChI Key: XIERJLBHGFQXGF-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a methyl group at the 3-position and a 4-methylpiperazinyl group at the 5-position of the benzene ring. Its molecular formula is C₁₂H₁₈N₃, with a molecular weight of 204.30 g/mol. Piperazine-containing anilines are widely utilized as intermediates in pharmaceutical synthesis due to their ability to enhance solubility and modulate biological activity through interactions with target proteins .

Properties

IUPAC Name

3-methyl-5-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-7-11(13)9-12(8-10)15-5-3-14(2)4-6-15/h7-9H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIERJLBHGFQXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283736-97-9
Record name 3-methyl-5-(4-methylpiperazin-1-yl)aniline
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Preparation Methods

Nucleophilic Substitution Route

A common laboratory and industrial route involves the nucleophilic substitution of halogenated aniline derivatives (e.g., 3-chloromethyl or 3-bromomethyl aniline) with 4-methylpiperazine under basic conditions in polar solvents such as methanol or ethanol. The reaction typically proceeds under reflux for several hours to ensure complete substitution.

Key reaction parameters:

Parameter Typical Conditions
Solvent Methanol, Ethanol
Temperature Reflux (65-80°C)
Reaction Time 4–12 hours
Base Triethylamine or potassium carbonate
Molar Ratio 1:1 to 1:1.2 (aniline derivative : piperazine)
Workup Extraction, recrystallization or chromatography

This method yields the desired compound with moderate to high purity after purification steps such as recrystallization or column chromatography.

Reduction of Nitro-Substituted Intermediates

Another widely used method involves the preparation of nitro-substituted intermediates bearing the piperazine group, followed by reduction to the corresponding aniline.

For example, a nitrobenzylpiperazine derivative can be synthesized first, then reduced using iron-ammonium chloride or catalytic hydrogenation in the presence of palladium on activated carbon.

Example reaction conditions:

Step Conditions Yield (%)
Nitro intermediate synthesis Bromination of nitro-substituted aromatic compound with AIBN and DBDMH in acetonitrile ~70-80
Coupling with 4-methylpiperazine Stirring with 4-methylpiperazine in ethyl acetate hydrochloride -
Reduction Iron-ammonium chloride in methanol/water or Pd/C hydrogenation in ethanol under H2 atmosphere 85-99

This approach is advantageous for industrial scale due to the high yield and purity of the final aniline product.

Representative Experimental Procedure (From Literature)

Step 1: Preparation of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine dihydrochloride

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is added to acetonitrile at 25-30°C.
  • The nitrobenzyl compound is brominated in the presence of AIBN.
  • Ethyl acetate hydrochloride is added, and the mixture is stirred.
  • The product is filtered, washed with methyl tert-butyl ether, and dried.

Step 2: Reduction to 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • The nitro intermediate is reduced using iron-ammonium chloride in methanol/water.
  • The organic layer is separated, distilled, and co-distilled with cyclohexane.
  • The product is precipitated, filtered, washed, and dried to yield the target aniline compound.

Yields and Physical Data:

Compound Yield (g) Melting Point (°C) Notes
1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine dihydrochloride 48 214.1–215.5 Intermediate
4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline 53 110–120.8 Final product

This process has been demonstrated with reproducible results and scalability potential.

Alternative Catalytic Hydrogenation Method

In some syntheses, catalytic hydrogenation is employed to reduce nitro precursors to the aniline derivative. For example:

  • Starting from 1-[1-(3-methoxy-4-nitrophenyl)-piperidin-4-yl]-4-methylpiperazine,
  • Hydrogenation is carried out using 10% palladium on activated carbon in ethanol,
  • Under 1 atm hydrogen pressure at room temperature for 8 hours,
  • Followed by filtration and concentration to yield the amine product with yields up to 99%.

Summary Table of Preparation Methods

Method Starting Material Reaction Type Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3-chloromethylaniline + 4-methylpiperazine SN2 substitution Methanol/ethanol, reflux, base 70-85 Simple, scalable
Reduction of nitro intermediate Nitrobenzylpiperazine derivatives Reduction (Fe/NH4Cl or Pd/C H2) Methanol/water or ethanol, H2, Pd/C 85-99 High purity, industrially viable
Catalytic hydrogenation Nitro-substituted piperazine derivatives Hydrogenation Pd/C, ethanol, 1 atm H2, RT ~99 Mild conditions, high yield

Research Findings and Notes

  • The use of iron-ammonium chloride reduction is preferred for its cost-effectiveness and environmental friendliness compared to catalytic hydrogenation.
  • Purification via recrystallization from cyclohexane or tetrahydrofuran enhances the product purity and crystallinity.
  • Reaction optimization includes controlling temperature, solvent choice, and stoichiometry to maximize yield and minimize by-products.
  • Structural confirmation is typically performed by NMR, mass spectrometry, and melting point analysis to ensure compound integrity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted products.

Scientific Research Applications

3-Methyl-5-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazinyl-Aniline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Application
This compound Methyl (C-3), 4-methylpiperazinyl (C-5) C₁₂H₁₈N₃ 204.30 Likely via coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) Pharmaceutical intermediate
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Trifluoromethyl (C-3), 4-methylpiperazinylmethyl (C-4) C₁₃H₁₈F₃N₃ 273.30 Density: 1.2 g/cm³; enhanced metabolic stability Commercial synthesis Drug intermediate (e.g., kinase inhibitors)
2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline Chloro (C-2), carbonyl-piperazinyl (C-5) C₁₂H₁₆ClN₃O 253.45 Electrophilic carbonyl group Not detailed Potential precursor for bioactive molecules
3-(4-Methylpiperazin-1-yl)-5-methylsulfonylaniline Methylsulfonyl (C-5), 4-methylpiperazinyl (C-3) C₁₂H₁₉N₃O₂S 269.36 Sulfonyl group enhances H-bonding Not detailed Enzyme inhibition studies
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline Methoxy (C-3), piperidinyl-piperazinyl (C-4) C₁₇H₂₇N₄O 303.43 High-purity grades available Supplier-synthesized Research chemical (e.g., CNS-targeting agents)
2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline Nitro (C-2), sulfonylpiperazinyl (C-5), pyridinylmethyl C₂₃H₂₄N₅O₃S 466.54 IC₅₀ values in enzymatic assays (e.g., VAP-1 inhibition) LCMS-purified, purchased Inhibitor of vascular adhesion proteins

Structural and Functional Insights

Substituent Effects :

  • Electron-Withdrawing Groups : Compounds like 2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline (chloro, carbonyl) and 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (nitro, sulfonyl) exhibit increased electrophilicity, which may enhance binding to enzymatic active sites .
  • Hydrophobic Groups : The trifluoromethyl group in 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline improves metabolic stability and membrane permeability, critical for oral drug candidates .
  • Solubility Modifiers : Piperazine and piperidine moieties (e.g., in 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline ) enhance water solubility, facilitating formulation .

Synthetic Routes: The target compound and its analogues are synthesized via coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) or nucleophilic substitutions . Microwave-assisted methods improve yields in complex couplings .

Biological Activity

3-Methyl-5-(4-methylpiperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H18_{18}N2_2
  • Molecular Weight : 206.30 g/mol
  • Functional Groups : Contains a methyl group at the third position and a 4-methylpiperazine moiety at the fifth position of the aniline structure.

The compound's unique substitution pattern contributes to its distinct chemical properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Synthesis

The synthesis of this compound typically involves several key reactions:

Reaction TypeReagents/Conditions
OxidationPotassium permanganate in acidic medium
ReductionSodium borohydride in methanol
SubstitutionHalogenation using bromine in acetic acid

These methods facilitate the formation of various derivatives that can exhibit enhanced biological activity.

Biological Activity

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors involved in critical biological pathways. Its potential applications are primarily focused on:

  • Antidepressant Development : This compound has been utilized in synthesizing novel antidepressants aimed at achieving a rapid onset of action with minimal side effects. The structural similarity to known antidepressants suggests that it may function as a receptor ligand or enzyme inhibitor, modulating neurotransmitter systems effectively.
  • Neuroprotective Effects : Studies have shown that compounds targeting the MAP4K family, similar to this compound, exhibit neuroprotective properties. These compounds can prevent neuronal death under stress conditions, indicating potential applications in treating neurodegenerative diseases .

Case Studies

  • Antidepressant Activity : In a study focused on synthesizing antidepressant molecules, derivatives of this compound demonstrated significant activity in modulating serotonin and norepinephrine levels, akin to established antidepressants. The research highlighted the importance of structural modifications to enhance efficacy and reduce side effects.
  • Neuroprotection : A recent investigation into MAP4K inhibitors showed that compounds with structural similarities to this compound effectively protected motor neurons from degeneration caused by endoplasmic reticulum stress. The study found that these compounds significantly improved neuron survival rates compared to untreated controls .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, thereby altering cellular responses to stress and promoting survival mechanisms.
  • Receptor Modulation : The compound's structure allows it to bind effectively to neurotransmitter receptors, potentially enhancing synaptic transmission and improving mood regulation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-Methylpiperazin-1-yl)anilineLacks methyl group at the third positionModerate receptor activity
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochlorideContains chlorine substituentIncreased cytotoxicity
4-(4-Methylpiperazin-1-yl)anilineDifferent substitution pattern on the benzene ringReduced efficacy

This table illustrates how variations in substitution patterns can significantly impact biological activity, emphasizing the importance of careful design in drug development.

Q & A

Q. How can researchers validate target engagement in cellular models using this compound?

  • Methodological Answer :
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) via Western blot .
  • Pull-Down Assays : Use biotinylated analogs to isolate protein complexes for MS identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-5-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
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3-Methyl-5-(4-methylpiperazin-1-yl)aniline

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